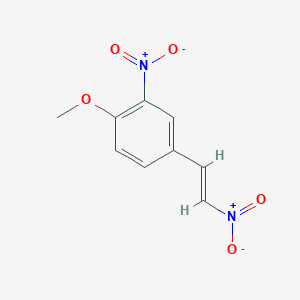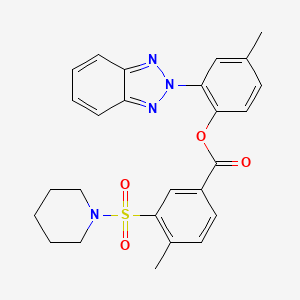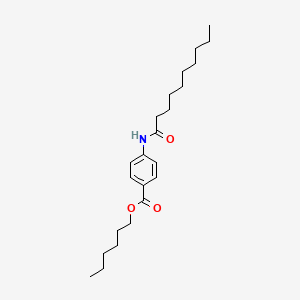![molecular formula C26H20BrN3O3 B15016891 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016891.png)
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a bromine atom, a naphthalene ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalen-2-yl amine: This can be achieved through the reduction of naphthalen-2-yl nitro compound.
Acylation: The naphthalen-2-yl amine is then acylated with acetic anhydride to form the corresponding acetamide.
Condensation: The acetamide is condensed with 4-bromo-2-formylbenzoic acid under acidic conditions to form the imine.
Esterification: Finally, the imine is esterified with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.
Nucleophilic Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The imine group can be reduced to an amine, and the naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) catalysts.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Phenyl Benzoates: From electrophilic aromatic substitution.
Carboxylic Acids: From nucleophilic substitution.
Naphthoquinones: From oxidation reactions.
Applications De Recherche Scientifique
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl benzoate
- Methyl 4-bromobenzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring strong π-π interactions, such as DNA intercalation and enzyme inhibition.
Propriétés
Formule moléculaire |
C26H20BrN3O3 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H20BrN3O3/c27-22-11-13-24(33-26(32)19-7-2-1-3-8-19)21(14-22)16-29-30-25(31)17-28-23-12-10-18-6-4-5-9-20(18)15-23/h1-16,28H,17H2,(H,30,31)/b29-16+ |
Clé InChI |
MMDWFWSYPDWCSQ-MUFRIFMGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15016812.png)
![4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016829.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016854.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)
![2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)


![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)

